Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a thioether linkage. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Thioether Formation:
Acetamido Group Addition: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and potential anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate involves its interaction with various molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Another thiazole derivative with antimicrobial properties.
2-(2-carboxy-4-methylthiazol-5-yl)ethyl phosphate: Known for its biological activity and used in various biochemical applications.
Uniqueness
Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. Its thioether linkage and benzoate ester make it particularly versatile in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 4-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-3-27-21(26)17-8-10-18(11-9-17)23-20(25)12-19-14-29-22(24-19)28-13-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJWUUNSAQVLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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